molecular formula C12H16ClN B13288479 6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine

6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13288479
M. Wt: 209.71 g/mol
InChI Key: SNODLJUBDCOZIJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable naphthalene derivative.

    Chlorination: The naphthalene derivative undergoes chlorination to introduce the chlorine atom at the 6th position.

    Amination: Finally, the compound undergoes amination to introduce the amine group at the 1st position.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce various amine derivatives.

Scientific Research Applications

6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol: Similar structure but with a hydroxyl group instead of an amine group.

    4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the chlorine atom at the 6th position.

    6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the dimethyl groups at the 4th position.

Uniqueness

6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the presence of both chlorine and dimethyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

6-chloro-4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-amine

InChI

InChI=1S/C12H16ClN/c1-12(2)6-5-11(14)9-4-3-8(13)7-10(9)12/h3-4,7,11H,5-6,14H2,1-2H3

InChI Key

SNODLJUBDCOZIJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C2=C1C=C(C=C2)Cl)N)C

Origin of Product

United States

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